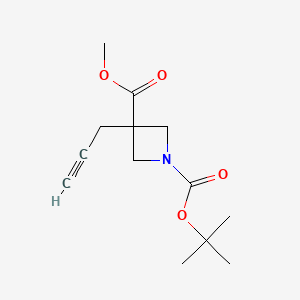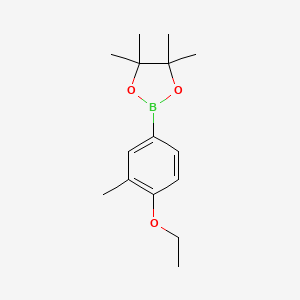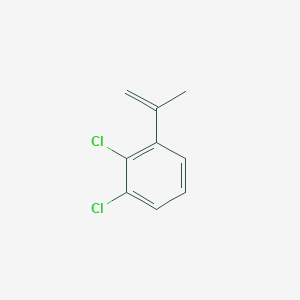
1-Tert-butyl 3-methyl 3-(prop-2-yn-1-yl)azetidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl 3-methyl 3-(prop-2-yn-1-yl)azetidine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of azetidines
Métodos De Preparación
The synthesis of 1-tert-butyl 3-methyl 3-(prop-2-yn-1-yl)azetidine-1,3-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors.
Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via alkylation reactions using appropriate alkylating agents.
Protection and Functionalization: The tert-butyl and methyl groups are introduced through protection and functionalization steps to achieve the desired compound
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Análisis De Reacciones Químicas
1-Tert-butyl 3-methyl 3-(prop-2-yn-1-yl)azetidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents and conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Tert-butyl 3-methyl 3-(prop-2-yn-1-yl)azetidine-1,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of biologically active molecules, including potential drug candidates for various diseases.
Materials Science: It is utilized in the development of novel materials with unique properties, such as polymers and nanomaterials.
Chemical Biology: The compound serves as a probe in chemical biology studies to investigate biological processes and molecular interactions.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl 3-methyl 3-(prop-2-yn-1-yl)azetidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications .
Comparación Con Compuestos Similares
1-Tert-butyl 3-methyl 3-(prop-2-yn-1-yl)azetidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(prop-2-yn-1-yl)azetidine-1-carboxylate: This compound shares structural similarities but differs in the functional groups attached to the azetidine ring.
tert-Butyl 3-oxoazetidine-1-carboxylate: Another related compound with different functional groups, leading to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H19NO4 |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
1-O-tert-butyl 3-O-methyl 3-prop-2-ynylazetidine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H19NO4/c1-6-7-13(10(15)17-5)8-14(9-13)11(16)18-12(2,3)4/h1H,7-9H2,2-5H3 |
Clave InChI |
OJUYNCMMAGQWRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)(CC#C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(1R,5S,6S)-3-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B13461295.png)

![Bis(oxalic acid), tert-butyl 3-{2,6-diazaspiro[3.3]heptan-2-yl}azetidine-1-carboxylate](/img/structure/B13461306.png)
![(8,8-Difluoro-2-oxaspiro[4.5]decan-3-YL)methanol](/img/structure/B13461310.png)



![Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13461353.png)
![rac-(3R,4R,6S)-5-oxotricyclo[2.2.1.0,2,6]heptane-3-carboxylic acid](/img/structure/B13461357.png)

![6-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B13461370.png)
![2-[(Benzyloxy)carbonyl]bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13461378.png)
![4-[3-(2,3-dichlorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13461383.png)
